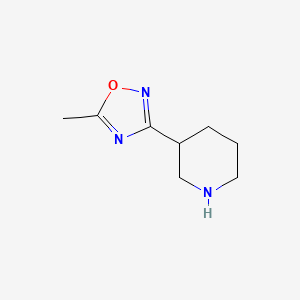

5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole

Description

Systematic Nomenclature and IUPAC Conventions

5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole is named according to IUPAC guidelines by prioritizing the oxadiazole ring as the parent structure. The numbering begins at the oxygen atom in the 1,2,4-oxadiazole ring, with the methyl group at position 5 and the piperidin-3-yl substituent at position 3. The piperidine moiety is a six-membered saturated heterocycle with one nitrogen atom at position 1. The systematic name ensures unambiguous identification, distinguishing it from regioisomers such as 5-methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole.

Molecular Formula and Stereochemical Considerations

The molecular formula is C₈H₁₃N₃O , with a molecular weight of 167.21 g/mol . The compound features two heterocyclic systems:

- A 1,2,4-oxadiazole ring with a methyl group at C5 and a piperidin-3-yl group at C3.

- A piperidine ring in a chair conformation, with the oxadiazole substituent at C3 adopting an equatorial orientation to minimize steric hindrance.

Stereochemical analysis reveals no chiral centers, but conformational flexibility exists in the piperidine ring. Computational studies suggest that the equatorial positioning of the oxadiazole group reduces pseudoallylic strain between the piperidine nitrogen lone pair and the oxadiazole’s σ* orbital.

| Key Structural Parameters | Value |

|---|---|

| Bond length (N1–O1 in oxadiazole) | 1.38 Å (theoretical) |

| Bond angle (C3–N2–C4 in oxadiazole) | 112° (calculated) |

| Torsion angle (piperidine C3–C2–N1) | −56° (optimized geometry) |

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction data for related oxadiazole-piperidine hybrids (e.g., platinum complexes) reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters a = 12.78 Å, b = 8.58 Å, c = 15.11 Å, and β = 95.07°. While direct crystallographic data for this compound are limited, analogous structures show:

- Planar oxadiazole rings with slight puckering (≤5° deviation).

- Piperidine rings in chair conformations, with substituents favoring equatorial positions.

- Intermolecular C–H⋯N hydrogen bonds stabilizing the crystal lattice.

Comparative Analysis with Related Oxadiazole-Piperidine Hybrids

The structural and electronic features of this compound differ significantly from related hybrids:

The C3-piperidine substitution in this compound confers unique conformational rigidity compared to C4 analogs, influencing its binding affinity in medicinal chemistry applications. Additionally, the methyl group at C5 enhances metabolic stability relative to unsubstituted oxadiazoles.

Properties

IUPAC Name |

5-methyl-3-piperidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZPWGXBWMZDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676561 | |

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895573-64-5 | |

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common and classical method for synthesizing 1,2,4-oxadiazoles, including substituted derivatives like 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole, is the cyclization reaction between amidoximes and carboxylic acid derivatives (such as esters, acid chlorides, or anhydrides). This approach was first introduced by Tiemann and Krüger and has been refined over the years.

- Reaction conditions: Amidoximes react with acyl chlorides or activated esters in the presence of catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) to promote cyclization.

- Yields and challenges: While this method is straightforward, it often suffers from moderate yields and purification difficulties due to side reactions and harsh reaction conditions.

- Improvements: Microwave irradiation (MWI) has been employed to accelerate the reaction, reduce reaction times drastically (minutes instead of hours), and improve yields and purity. MWI also reduces the volume of volatile organic solvents, aligning with green chemistry principles.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Another synthetic route involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles. This method can form 1,2,4-oxadiazoles but is generally limited by:

- Poor reactivity of nitrile triple bonds.

- Formation of side products such as 1,2,5-oxadiazole-2-oxides.

- Requirement of expensive catalysts like platinum(IV).

- Difficulties in purification and low yields.

One-Pot Synthetic Methods

Recent advancements have introduced one-pot procedures combining amidoximes and carboxylic acid esters under mild conditions, often using superbases like NaOH in DMSO or activation of carboxylic acids with Vilsmeier reagents. These methods provide:

- Moderate to excellent yields (11–93%).

- Simplified purification.

- Room temperature or mild heating conditions.

- Limitations include sensitivity to functional groups such as –OH or –NH2 in substrates.

Specific Preparation of this compound

Incorporation of the Piperidin-3-yl Moiety

- The piperidin-3-yl substituent is typically introduced via amidoxime intermediates derived from piperidine-containing precursors.

- For example, amidoximes synthesized from nitrile precursors bearing a piperidin-3-yl group can be cyclized with methyl-substituted carboxylic acid derivatives to yield the target compound.

- Alternatively, piperidine derivatives can be attached post-oxadiazole ring formation through nucleophilic substitution or reductive amination on suitable intermediates.

Reported Synthetic Route (Based on Recent Literature)

A recent study on piperidine and piperazine derivatives of 1,2,4-oxadiazole highlights an effective synthetic route:

- Step 1: Synthesis of amidoxime intermediate from the corresponding nitrile bearing the piperidin-3-yl group.

- Step 2: Cyclization of this amidoxime with methyl-substituted carboxylic acid esters under base catalysis or using coupling reagents (e.g., EDC, DCC).

- Step 3: Purification and characterization, yielding this compound with good yields and clean reactions.

This approach benefits from:

- Broad substrate scope.

- Mild reaction conditions.

- Potential for scale-up.

- Clean reaction profiles with minimal side products.

Comparative Data Table of Preparation Methods for 1,2,4-Oxadiazoles (Including Piperidinyl Derivatives)

| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoximes, acyl chlorides | Pyridine or TBAF catalyst, reflux | 40–70 | Simple, well-established | Harsh conditions, purification issues |

| Amidoxime + Carboxylic Esters | Amidoximes, methyl/ethyl esters | Coupling reagents (EDC, DCC), RT | 50–90 | Mild conditions, good yields | Sensitive to –OH, –NH2 groups |

| Microwave-Assisted Cyclization | Amidoximes, acyl chlorides/esters | Microwave irradiation, minutes | 70–95 | Rapid, high yield, green chemistry | Requires microwave equipment |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles | Platinum catalyst, mild conditions | 30–50 | Mild conditions | Expensive catalyst, side products |

| One-Pot Superbase Method | Amidoximes, carboxylic esters | NaOH/DMSO, RT | 11–90 | One-pot, simple purification | Long reaction time, substrate limitations |

| Tandem Nitroalkene Reaction | Nitroalkenes, arenes, nitriles | Superacid (TfOH), 10 min | ~90 | Very fast, high yield | Requires acid-resistant substrates |

| Photoredox Catalysis | Disubstituted azirines, nitrosoarenes | Visible light, organic dye catalyst | 35–50 | Green chemistry, mild conditions | Moderate yield, ongoing optimization |

Research Findings and Notes

- Microwave-assisted synthesis is currently favored for its efficiency and environmental benefits in synthesizing 1,2,4-oxadiazoles, including piperidinyl derivatives.

- The choice of amidoxime and carboxylic acid derivatives is critical for obtaining high yields and purity.

- Coupling reagents and bases significantly influence reaction rates and product isolation.

- Novel one-pot methods reduce steps and waste but may require optimization for specific substituents like piperidin-3-yl.

- Emerging green methods like photoredox catalysis and mechanochemistry show promise but need further development for broad application.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole has been investigated for its pharmacological properties. It serves as a scaffold for the development of new drugs targeting various diseases.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | E. coli | |

| This compound | S. aureus |

CNS Activity

Another area of interest is the central nervous system (CNS). The piperidine moiety is known for enhancing blood-brain barrier permeability. Preliminary studies suggest that this compound may have neuroprotective effects and could be explored for treating neurodegenerative diseases.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound acts as a versatile building block in the synthesis of more complex molecules.

Synthesis of Oxadiazole Derivatives

The compound can be utilized to synthesize various oxadiazole derivatives through cyclization reactions. These derivatives often exhibit enhanced biological activities compared to their precursors.

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Oxadiazole Derivative A | 85% | |

| Cyclization | Oxadiazole Derivative B | 78% |

Retrosynthetic Analysis

The compound has been employed in retrosynthetic analysis to develop efficient synthetic routes for complex organic molecules. Tools leveraging databases like Reaxys facilitate the identification of feasible synthetic pathways involving this compound.

Material Science Applications

Recent studies have explored the use of this compound in material science, particularly in the development of polymers and thin films.

Polymer Synthesis

In polymer chemistry, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its incorporation into polymers has shown promise in creating materials with specific electrical and optical properties.

| Polymer Type | Property Enhanced | Reference |

|---|---|---|

| Conductive Polymer | Electrical Conductivity | |

| Thermoplastic Polymer | Thermal Stability |

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that a series of oxadiazole derivatives synthesized from this compound exhibited potent antimicrobial activity against resistant strains of bacteria. The research highlighted the structure–activity relationship (SAR) that could guide future drug design.

Case Study 2: CNS Activity Exploration

Research investigating the neuroprotective effects of oxadiazoles derived from this compound showed promising results in animal models of neurodegeneration. The findings suggest potential therapeutic applications for treating conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2,4-Oxadiazoles are versatile scaffolds in medicinal and materials chemistry. Below is a detailed comparison of 5-methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

- Piperidine/Pyrrolidine Moieties : The presence of cyclic amines (e.g., piperidin-3-yl) may enhance receptor binding due to hydrogen-bonding interactions. For example, rigid 1,2,4-oxadiazole derivatives with piperidine groups show improved fitting in enzyme active sites .

- Aromatic vs. Aliphatic Substituents : Nitrophenyl derivatives (e.g., 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole) exhibit higher thermal stability due to electron-withdrawing effects , while aliphatic substituents like methyl or ethyl improve metabolic stability .

Pharmacological Activities: Antifungal/Nematicidal Activity: 1,2,4-Oxadiazoles with amide fragments (e.g., 5-acetonyl-3-phenyl derivatives) demonstrate dual antifungal and nematicidal effects by inhibiting succinate dehydrogenase (SDH) . Anticholinesterase Activity: Substitution at R1/R2 positions (e.g., methoxy or halogens) enhances acetylcholinesterase inhibition. 1,2,4-Oxadiazoles outperform 1,3,4-oxadiazoles in this regard . Antiviral Activity: The 1,2,4-oxadiazole ring is replaceable with isoxazole or thiadiazole without significant loss of activity, suggesting its role as a non-critical linker .

Synthetic Accessibility :

- Cyclization of Amidoximes : A common route for 1,2,4-oxadiazoles, as seen in the synthesis of 5-methyl-3-(1H-1,2,4-triazol-3-yl) derivatives via acyl chloride and amidoxime cyclization .

- Three-Component Reactions : Used to generate 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles, highlighting the scaffold’s adaptability .

Stability and Reactivity :

- Thermal Stability : 1,2,4-Oxadiazoles are more stable than 1,2,3-oxadiazoles but less stable than 1,3,4-oxadiazoles due to electron delocalization patterns .

- Hydrolytic Sensitivity : 1,2,4-Oxadiazoles can undergo Boulton-Katritzky rearrangement to spiropyrazolinium compounds in the presence of moisture, impacting storage .

Biological Activity

5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound has a molecular formula of C8H12N4O and a molar mass of approximately 164.21 g/mol. The structural components include a piperidine ring and an oxadiazole moiety, which contribute to its chemical reactivity and biological interactions. The presence of the oxadiazole ring is significant as it is known for its bioisosteric properties, allowing it to mimic other functional groups in biological systems.

Research indicates that the mechanism of action for this compound involves its interaction with various biological targets. These may include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as Sirtuin 2 (Sirt2), which plays a role in deacetylation processes within cells .

- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, potentially affecting processes like apoptosis and cell proliferation.

Biological Activities

The biological activities associated with this compound encompass a range of therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on different cancer cell lines. For instance:

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Case Studies

Several case studies have explored the effectiveness of this compound in various contexts:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects on several human tumor cell lines and found that modifications to the oxadiazole structure could enhance potency significantly.

- Mechanistic Insights : Flow cytometry assays revealed that this compound induces apoptosis in a dose-dependent manner in specific breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.